3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol is a complex organic compound characterized by the presence of both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol typically involves a multi-step process. One common method includes the reaction of 3-aminopropan-1-ol with nitroethene derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aminopropan-1-ol: A simpler compound with similar functional groups but lacking the nitroethenyl moiety.
Bisoprolol: A beta-blocker with a similar structural framework but different functional groups and applications.
Uniqueness
3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol is unique due to its combination of amino, hydroxyl, and nitroethenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
89078-16-0 |
---|---|
Molekularformel |
C8H17N3O4 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-[[1-(3-hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol |
InChI |
InChI=1S/C8H17N3O4/c12-5-1-3-9-8(7-11(14)15)10-4-2-6-13/h7,9-10,12-13H,1-6H2 |
InChI-Schlüssel |
PUBKVDWNLJVYQN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=C[N+](=O)[O-])NCCCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.